Diethyl (1-aminocyclopropyl)phosphonate
Overview
Description
Diethyl (1-aminocyclopropyl)phosphonate is an organophosphorus compound with the molecular formula C7H16NO3P. This compound is characterized by the presence of a cyclopropyl ring attached to an aminophosphonate group.
Mechanism of Action
Target of Action
The primary target of Diethyl 1-aminocyclopropylphosphonate is 1-aminocyclopropane-1-carboxylate deaminase , an enzyme found in Pseudomonas sp. (strain ACP) . This enzyme plays a crucial role in the metabolism of the organism, particularly in the utilization of 1-aminocyclopropane-1-carboxylate (ACC) as a nitrogen source .
Mode of Action
Diethyl 1-aminocyclopropylphosphonate interacts with its target enzyme, catalyzing a cyclopropane ring-opening reaction . This reaction results in the irreversible conversion of ACC to ammonia and alpha-ketobutyrate . This conversion allows the organism to utilize ACC as a nitrogen source, thereby supporting its growth .
Biochemical Pathways
The compound’s action affects the biochemical pathway involving the metabolism of ACC. By catalyzing the conversion of ACC to ammonia and alpha-ketobutyrate, it influences the nitrogen metabolism of the organism
Result of Action
The primary molecular effect of Diethyl 1-aminocyclopropylphosphonate’s action is the conversion of ACC to ammonia and alpha-ketobutyrate . This conversion allows the organism to utilize ACC as a nitrogen source, supporting its growth
Biochemical Analysis
Biochemical Properties
They are often used in the development of potential drugs and agrochemicals due to their enhanced resistance towards hydrolysis .
Cellular Effects
This allows certain organisms to grow on ACC as a nitrogen source .
Molecular Mechanism
This inhibition primarily reduces the biosynthesis of prostaglandins by inhibiting cyclooxygenase (COX) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (1-aminocyclopropyl)phosphonate typically involves the reaction of diethyl phosphite with 1-aminocyclopropane. This reaction is often carried out under controlled conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions: Diethyl (1-aminocyclopropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the aminophosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild conditions.
Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates .
Scientific Research Applications
Diethyl (1-aminocyclopropyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphonate metabolism.
Industry: It is used as a corrosion inhibitor and in the production of flame retardants.
Comparison with Similar Compounds
- Diethyl phosphonate
- Diethyl (4-chlorophenyl)phosphonate
- Diethyl (4-methoxyphenyl)phosphonate
Comparison: Diethyl (1-aminocyclopropyl)phosphonate is unique due to the presence of the cyclopropyl ring, which imparts distinct chemical and biological properties. Compared to other phosphonates, it exhibits enhanced stability and resistance to hydrolysis, making it a valuable compound in various applications .
Properties
IUPAC Name |
1-diethoxyphosphorylcyclopropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO3P/c1-3-10-12(9,11-4-2)7(8)5-6-7/h3-6,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVFXGCRRJXOJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1(CC1)N)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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